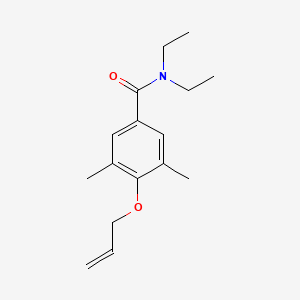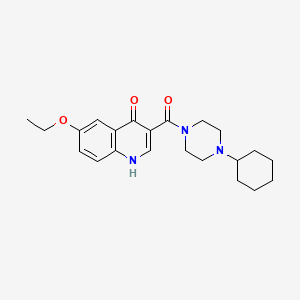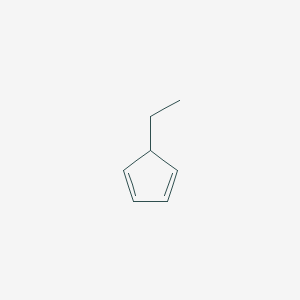
1,3-Cyclopentadiene, 5-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 5-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the fifth carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 5-ethyl can be synthesized through various methods. One common method involves the reaction of cyclopentadiene with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and involves the use of tetrabutylammonium bromide as a phase transfer catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 5-ethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ethylcyclopentanone, while substitution reactions can produce a variety of substituted cyclopentadienes .
Scientific Research Applications
1,3-Cyclopentadiene, 5-ethyl has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Cyclopentadiene, 5-ethyl exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in conjugation and aromaticity, influencing its reactivity and stability. The pathways involved often include the formation of reactive intermediates that can undergo further transformations .
Comparison with Similar Compounds
1,3-Cyclopentadiene: The parent compound without the ethyl group.
5,5-Dimethyl-1,3-cyclopentadiene: A derivative with two methyl groups at the fifth carbon.
1,2-Disubstituted Cyclopentadienes: Compounds with substitutions at the first and second carbon atoms
Uniqueness: 1,3-Cyclopentadiene, 5-ethyl is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity.
Properties
CAS No. |
22516-13-8 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-7H,2H2,1H3 |
InChI Key |
CLRIMWMVEVYXAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



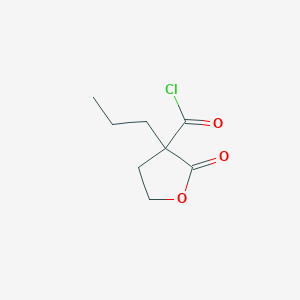
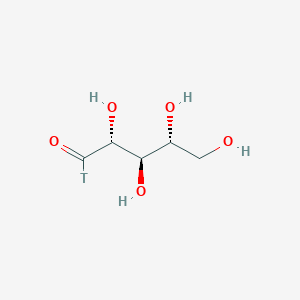
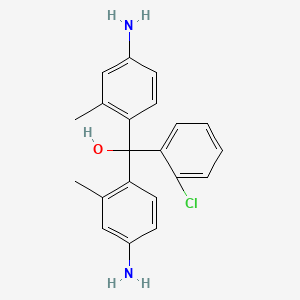
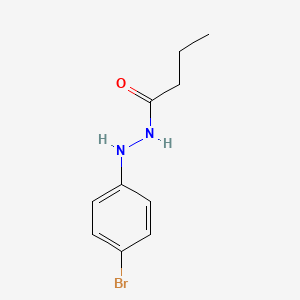

![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
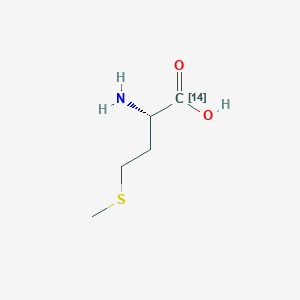
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
